2-morpholino-4H-benzo[g]chromen-4-one
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Overview
Description
2-morpholino-4H-benzo[g]chromen-4-one is a heterocyclic compound that belongs to the class of chromen-4-one derivatives. It is known for its significant biological activities and has been studied for its potential therapeutic applications, particularly in the field of medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-morpholino-4H-benzo[g]chromen-4-one typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the condensation of 2-hydroxyacetophenone with morpholine in the presence of a suitable catalyst. The reaction is carried out under reflux conditions, and the product is purified through recrystallization .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
2-morpholino-4H-benzo[g]chromen-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the chromen-4-one scaffold.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions include various substituted chromen-4-one derivatives, which can exhibit different biological activities depending on the nature of the substituents .
Scientific Research Applications
2-morpholino-4H-benzo[g]chromen-4-one has been extensively studied for its scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound has shown potential as an inhibitor of specific enzymes and proteins.
Medicine: It has been investigated for its anticancer, anti-inflammatory, and neuroprotective properties.
Industry: The compound is used in the development of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-morpholino-4H-benzo[g]chromen-4-one involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit the activity of DNA-dependent protein kinase (DNA-PK) and phosphatidylinositol 3-kinase (PI3K), which are involved in cell signaling and DNA repair processes . The compound’s ability to modulate these pathways contributes to its therapeutic potential.
Comparison with Similar Compounds
Similar Compounds
2-Phenyl-4H-chromen-4-one: Known for its acetylcholinesterase inhibitory activity.
2-amino-4H-chromene derivatives: Exhibits a wide range of biological activities, including anticancer and antimicrobial properties.
Uniqueness
2-morpholino-4H-benzo[g]chromen-4-one is unique due to its morpholine moiety, which enhances its solubility and bioavailability. This structural feature distinguishes it from other chromen-4-one derivatives and contributes to its distinct biological activities .
Properties
CAS No. |
503467-97-8 |
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Molecular Formula |
C17H15NO3 |
Molecular Weight |
281.30 g/mol |
IUPAC Name |
2-morpholin-4-ylbenzo[g]chromen-4-one |
InChI |
InChI=1S/C17H15NO3/c19-15-11-17(18-5-7-20-8-6-18)21-16-10-13-4-2-1-3-12(13)9-14(15)16/h1-4,9-11H,5-8H2 |
InChI Key |
FKURMCWOGPDJSJ-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C2=CC(=O)C3=CC4=CC=CC=C4C=C3O2 |
Origin of Product |
United States |
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